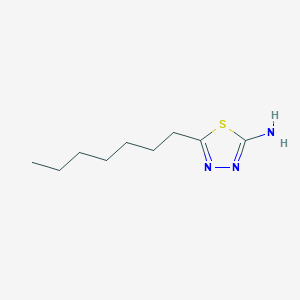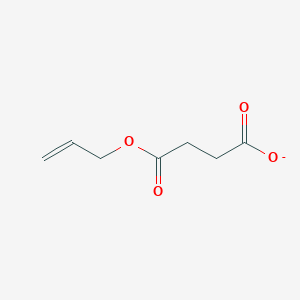
Butanedioic acid, mono-2-propenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is known for its applications in pharmaceuticals, polymer synthesis, and food additives. The compound has a molecular formula of C7H10O4 and a molecular weight of 158.15 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butanedioic acid, mono-2-propenyl ester can be synthesized through the esterification of butanedioic acid with 2-propenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the efficient production of the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form butanedioic acid derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of butanedioic acid derivatives.
Substitution: Formation of substituted esters and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, mono-2-propenyl ester has diverse applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis, particularly in the production of copolymers.
Biology: Investigated for its potential as a bioactive compound with antifungal and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized as an additive in food products and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of butanedioic acid, mono-2-propenyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antifungal activity by inhibiting the growth of fungal hyphae through pathways related to secondary metabolism, biosynthesis, and membrane components . The compound’s ability to modulate redox-sensitive genes and inhibit reactive oxygen species production also contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Butanedioic acid, mono-2-(methacryloyloxy)ethyl ester: Similar in structure but contains a methacryloyloxy group instead of a propenyl group.
Butanedioic acid, mono-2-(acryloyloxy)ethyl ester: Contains an acryloyloxy group, differing slightly in reactivity and applications.
Uniqueness: Butanedioic acid, mono-2-propenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its versatility in various applications, from polymer synthesis to potential therapeutic uses, sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
4-oxo-4-prop-2-enoxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYVZGBOJWAZJZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366963 |
Source


|
| Record name | Butanedioic acid, mono-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3882-09-5 |
Source


|
| Record name | Butanedioic acid, mono-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
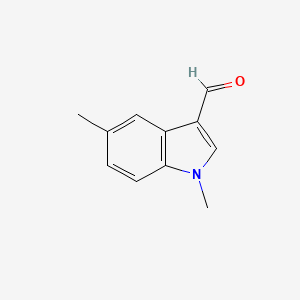
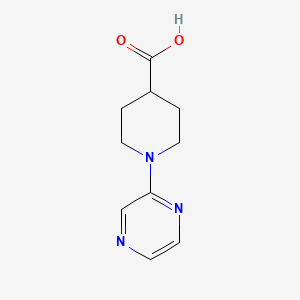
![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)
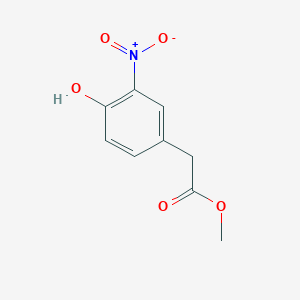
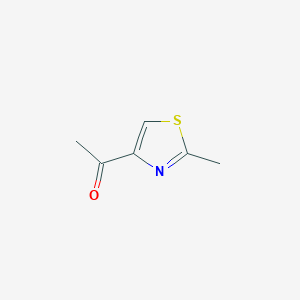
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)
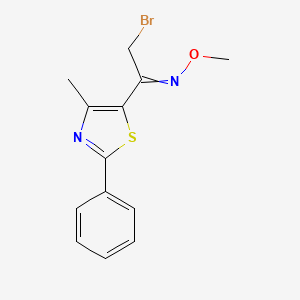
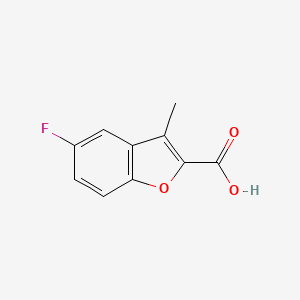
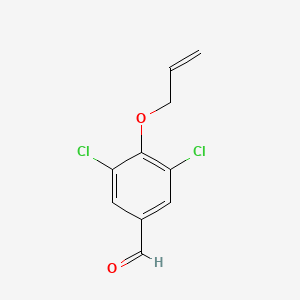
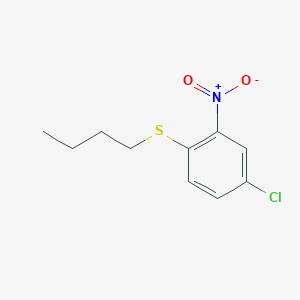
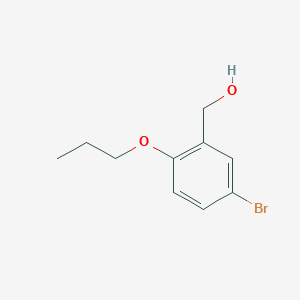
![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)
acetate](/img/structure/B1332300.png)
